molecular formula C21H26Br2 B13899490 Bis(2-bromo-4-(tert-butyl)phenyl)methane

Bis(2-bromo-4-(tert-butyl)phenyl)methane

Cat. No.: B13899490
M. Wt: 438.2 g/mol
InChI Key: KEZFYGCQSCOZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and two tert-butyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene typically involves the bromination of 4-tert-butylbenzyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for yield and purity, and the product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and tert-butyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution or nucleophilic attack, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Br2/c1-20(2,3)16-9-7-14(18(22)12-16)11-15-8-10-17(13-19(15)23)21(4,5)6/h7-10,12-13H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZFYGCQSCOZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.